4-(4-Ethylpiperazinocarbonyl)benzylamine is a chemical compound that belongs to the class of benzylamines, which are characterized by the presence of a benzene ring attached to an amine group. This compound features an ethylpiperazine moiety, which contributes to its biological activity and potential applications in medicinal chemistry. The structure of 4-(4-Ethylpiperazinocarbonyl)benzylamine indicates that it may serve as a useful intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various chemical processes, including reductive amination and other organic transformations. Research and patents have documented methods for synthesizing related compounds, highlighting the versatility of benzylamine derivatives in pharmaceutical applications .
4-(4-Ethylpiperazinocarbonyl)benzylamine is classified as an organic compound, specifically a substituted benzylamine. Its classification is significant in medicinal chemistry, where such compounds are often evaluated for their pharmacological properties.
The synthesis of 4-(4-Ethylpiperazinocarbonyl)benzylamine can be approached through several methods. A common method involves the use of piperazine derivatives and carbonylation techniques.
The molecular structure of 4-(4-Ethylpiperazinocarbonyl)benzylamine can be represented as follows:
4-(4-Ethylpiperazinocarbonyl)benzylamine participates in various chemical reactions typical for amines and carbonyl compounds.
The reactivity profile is influenced by the electronic effects of the ethylpiperazine substituent, which can stabilize certain reaction intermediates.
The mechanism of action for compounds like 4-(4-Ethylpiperazinocarbonyl)benzylamine often involves interactions with specific biological targets, such as receptors or enzymes.
Research indicates that similar compounds exhibit significant biological activity, suggesting potential applications in treating various conditions .
Understanding the physical and chemical properties of 4-(4-Ethylpiperazinocarbonyl)benzylamine is crucial for its application in drug development.
4-(4-Ethylpiperazinocarbonyl)benzylamine has several scientific uses, particularly in medicinal chemistry.
Piperazine derivatives have evolved into privileged scaffolds in drug discovery due to their versatile pharmacological profiles and favorable physicochemical properties. The integration of piperazine rings into therapeutic agents accelerated notably in the 2010s, with FDA approvals of >40 piperazine-containing drugs between 2011-2023 targeting viral infections, cancer, and CNS disorders [4]. Key milestones include palbociclib (2015) and ribociclib (2017)—CDK4/6 inhibitors for metastatic breast cancer—where the piperazine moiety optimized solubility and kinase binding affinity. Antiviral breakthroughs emerged through hepatitis C virus NS5A inhibitors like beclabuvir, which leveraged N-ethylpiperazine subunits for enhanced viral replication complex binding [5]. The structural plasticity of piperazine allows for strategic manipulation: N-alkylation modulates basicity (pK~a~), while C-substitution influences conformational locking. This adaptability underpins the scaffold’s prevalence in drug libraries, with 4-substituted piperazines like 4-(4-ethylpiperazinocarbonyl)benzylamine serving as intermediates for targeted therapies [4] [7].
Table 1: Approved Piperazine-Containing Drugs (2011–2023)
Drug Name | Year Approved | Primary Target | Therapeutic Indication |
---|---|---|---|
Palbociclib | 2015 | CDK4/6 | Metastatic breast cancer |
Ribociclib | 2017 | CDK4/6 | Metastatic breast cancer |
Letermovir | 2017 | Cytomegalovirus DNA terminase | Antiviral prophylaxis |
Avapritinib | 2020 | PDGFRα | Gastrointestinal stromal tumor |
Fostemsavir | 2020 | HIV attachment | HIV infection |
The 4-ethylpiperazine unit in 4-(4-ethylpiperazinocarbonyl)benzylamine (CAS: 926227-38-5; C~14~H~21~N~3~O) provides critical pharmacodynamic and pharmacokinetic advantages. Structurally, the ethyl group extends from piperazine’s distal nitrogen, enhancing steric bulk without significantly increasing lipophilicity (cLogP ~1.8) [1] . This balance is pivotal for:
In enzyme inhibition, the 4-ethylpiperazine carbonyl linker in this compound enables precise orientation within hydrophilic active sites. For instance, derivatives inhibit tumor-associated carbonic anhydrase isoforms (hCA IX/XII) at nanomolar concentrations (K~i~ = 2.7–8.3 nM) by coordinating the catalytic zinc ion via the benzylamine group while the ethylpiperazine engages edge-of-pocket residues like Gln67 and Asn62 [7].
Table 2: Physicochemical Properties of 4-(4-Ethylpiperazinocarbonyl)benzylamine
Property | Value |
---|---|
Molecular Formula | C~14~H~21~N~3~O |
Molar Mass | 247.34 g/mol |
Density | 1.108 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 415.2 ± 45.0 °C (Predicted) |
pK~a~ | 8.86 ± 0.10 (Predicted) |
Positional isomerism in the benzylamine-piperazine scaffold profoundly influences target engagement. The para-substitution in 4-(4-ethylpiperazinocarbonyl)benzylamine maximizes:
Comparative studies of ortho/meta isomers reveal drastic selectivity shifts. Ortho-substituted analogues exhibit 30-fold reduced CA XII inhibition due to steric clashes with Val121, while meta-isomers lose key water-mediated hydrogen bonds. The carbonyl linker’s electronics further tune activity: replacing it with sulfonyl reduces CA IX K~i~ 5-fold by strengthening zinc coordination, but compromises cellular permeability [7] [4].
Table 3: Bioactivity Comparison of Positional Isomers
Isomer | hCA IX K~i~ (nM) | hCA XII K~i~ (nM) | Selectivity Ratio (IX/XII vs. I/II) |
---|---|---|---|
Para (4-substituted) | 8.3 | 2.7 | >17.6 |
Meta (3-substituted) | 46.1 | 33.9 | ~3.2 |
Ortho (2-substituted) | 89.5 | 68.4 | ~1.1 |
Benzylamine’s versatility as a synthon—exploited in drugs like lacosamide and nebivolol—allows further derivatization [3]. N-Alkylation or arylation of the primary amine generates tertiary amines for CNS penetration, while Schiff base formation creates prodrugs with pH-dependent release. These modifications underscore the compound’s utility as a multi-targeting scaffold in oncology and antiviral drug design [2] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5